molecular formula C20H18FNO5 B11163671 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid

3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid

Cat. No.: B11163671
M. Wt: 371.4 g/mol
InChI Key: WMBWPHMTPZJCCH-UHFFFAOYSA-N
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Description

3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid is a synthetic benzofuran derivative characterized by a 2-methyl-substituted benzofuran core. The benzofuran ring is functionalized at position 5 with a 4-fluorobenzyl ether group and at position 3 with a carbonyl-linked aminopropanoic acid moiety. The propanoic acid group may improve solubility or act as a pharmacophore for target engagement.

Properties

Molecular Formula

C20H18FNO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-[[5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C20H18FNO5/c1-12-19(20(25)22-9-8-18(23)24)16-10-15(6-7-17(16)27-12)26-11-13-2-4-14(21)5-3-13/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,24)

InChI Key

WMBWPHMTPZJCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with propanoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halides and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules from the provided evidence, focusing on structural features, molecular properties, and synthesis strategies:

Compound Name Key Structural Features Molecular Weight Substituents/Functional Groups Synthesis Notes References
Target: 3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid 2-methylbenzofuran, 4-fluorobenzyl ether, aminopropanoic acid Not provided Fluorobenzyl (lipophilic), propanoic acid (polar) Likely involves etherification and amide coupling steps (analogous to )
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propyl)amino)propanoic acid Fmoc-protected amine, propanoic acid 328.39 Fmoc (protective group), propyl chain Uses Fmoc chemistry for amine protection (common in peptide synthesis)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid Fmoc-protected trifluoropropyl group, acetic acid 219.39 Trifluoropropyl (electron-withdrawing), acetic acid Incorporates fluorinated alkyl chains for enhanced stability
3-(4-((5-Fluoro-2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-7-yl)methoxy)-2,3-dimethylphenyl)propanoic acid Dihydrobenzofuran, fluoro-substituted, propanoic acid Not provided Dihydrobenzofuran core, dimethylphenyl (bulky substituent) Likely involves oxidation and ether coupling (similar to fluorobenzyl derivatives)
2-[2-Methyl-4-[[2-[(phenylmethylsulfanyl)methyl]-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methylsulfanyl]phenoxy]ethanoic acid Trifluoromethylphenyl furan, thioether linkages, ethanoic acid Not provided Trifluoromethyl (lipophilic), thioethers (flexible linkers) Uses sulfur-based coupling strategies (distinct from benzofuran systems)

Key Structural and Functional Insights:

Benzofuran vs. Furan/Thiazolidinone Cores: The target compound’s benzofuran core (rigid, planar) contrasts with furan or thiazolidinone systems in and , which offer greater conformational flexibility. Benzofurans are often preferred for π-π stacking in enzyme binding pockets .

Fluorinated Substituents: The 4-fluorobenzyl group in the target enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s Fmoc derivatives).

Acid Functionality: The propanoic acid group in the target may improve solubility relative to shorter-chain acids (e.g., acetic acid in ). This aligns with strategies to balance polarity for bioavailability .

Synthesis Strategies: The target’s synthesis likely involves etherification (for the 4-fluorobenzyloxy group) and amide coupling (for the propanoic acid linkage), paralleling methods in (acid formation via NaOEt-mediated deprotection) .

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